molecular formula C12H11F6NO2S B13373711 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine

Cat. No.: B13373711
M. Wt: 347.28 g/mol
InChI Key: NDXRKYDRMVIZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine is a compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenyl ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine typically involves the reaction of pyrrolidine with 2,5-bis(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine is unique due to the presence of both trifluoromethyl and sulfonyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C12H11F6NO2S

Molecular Weight

347.28 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethyl)phenyl]sulfonylpyrrolidine

InChI

InChI=1S/C12H11F6NO2S/c13-11(14,15)8-3-4-9(12(16,17)18)10(7-8)22(20,21)19-5-1-2-6-19/h3-4,7H,1-2,5-6H2

InChI Key

NDXRKYDRMVIZLU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.